1-(4-Chloroquinolin-3-yl)ethanol
Description
Historical Context and Evolution of Quinoline (B57606) Derivatives in Organic Chemistry
The story of quinoline began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govrsc.orgwikipedia.org A pivotal moment in its history was the laboratory synthesis of the parent quinoline molecule for the first time using the Skraup synthesis, a method involving the reaction of aniline (B41778) with glycerol (B35011) and sulfuric acid in the presence of an oxidizing agent. nih.gov This breakthrough paved the way for the development of numerous synthetic methodologies, each offering a pathway to a diverse array of substituted quinolines.
Over the years, a rich tapestry of named reactions has been woven into the fabric of quinoline synthesis. The Friedländer synthesis, for instance, provides a versatile route through the condensation of 2-aminobenzaldehydes or ketones with a compound containing a reactive methylene (B1212753) group. nih.goviipseries.org Other significant contributions include the Combes, Conrad-Limpach, Doebner-von Miller, and Pfitzinger syntheses, each providing access to specific substitution patterns on the quinoline core. wikipedia.orgiipseries.orgmdpi.com These classical methods, alongside modern advancements in catalysis and green chemistry, have empowered chemists to generate vast libraries of quinoline derivatives for biological screening. researchgate.netrsc.orgrsc.org
Significance of the Quinoline Nucleus as a Privileged Pharmacophore and Molecular Scaffold in Chemical Design
The quinoline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govtandfonline.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. nih.govnih.gov The unique electronic and structural features of the quinoline nucleus allow it to interact with a wide range of biological targets, making it a versatile template for drug design. nih.govorientjchem.org
The therapeutic landscape is replete with examples of quinoline-based drugs. From the historical significance of quinine (B1679958) and chloroquine (B1663885) in combating malaria to the development of modern anticancer agents like camptothecin (B557342) and topotecan, the quinoline scaffold has proven its mettle. nih.govrsc.org Its applications extend to antibacterial (fluoroquinolones), anti-inflammatory, antiviral, and antitubercular agents, highlighting the broad spectrum of its pharmacological potential. nih.govrsc.orgnih.gov The ability to readily functionalize the quinoline ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, a key aspect of rational drug design. nih.govfrontiersin.org
Structural Elucidation and Stereochemical Considerations of 1-(4-Chloroquinolin-3-yl)ethanol (Chiral Center Focus)
This compound is a specific derivative of the quinoline family. Its structure features a quinoline core substituted with a chloro group at the 4-position and an ethanol (B145695) group at the 3-position. The molecular formula of this compound is C11H10ClNO. chemspider.com
A critical feature of this compound is the presence of a chiral center at the carbon atom of the ethanol side chain to which the hydroxyl group is attached. This chirality means that the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-1-(4-Chloroquinolin-3-yl)ethanol and (S)-1-(4-Chloroquinolin-3-yl)ethanol.
The stereochemistry of a molecule is paramount in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov The separation of these enantiomers, a process known as chiral resolution, is often a crucial step in the development of a chiral drug. nih.govnih.gov Techniques such as chiral chromatography are commonly employed to isolate and characterize individual enantiomers. nih.gov The distinct spatial arrangement of atoms in each enantiomer can lead to differential interactions with chiral biological macromolecules like enzymes and receptors, resulting in varying biological activities.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C11H10ClNO |
| Average Mass | 207.657 Da |
| Monoisotopic Mass | 207.045092 Da |
| Chiral Centers | 1 |
Overview of Current Academic Research Trajectories and Challenges in Quinoline-Based Compound Development
Current research on quinoline-based compounds is vibrant and multifaceted, driven by the continual need for new therapeutic agents to address challenges such as drug resistance and emerging diseases. nih.govresearchgate.net A significant focus lies in the design and synthesis of novel quinoline derivatives and hybrids with enhanced efficacy and selectivity. rsc.orgfrontiersin.org
Researchers are exploring various strategies to innovate in this field. These include the development of green and efficient synthetic methods, such as multicomponent reactions and the use of eco-friendly catalysts, to streamline the production of quinoline libraries. researchgate.netrsc.org There is also a strong emphasis on understanding the structure-activity relationships (SAR) of quinoline derivatives to guide the design of more potent and targeted drugs. nih.govorientjchem.org For instance, studies have shown that the type and position of substituents on the quinoline ring can significantly influence antibacterial or anticancer activity. nih.govorientjchem.org
Furthermore, the development of quinoline-based compounds as inhibitors of specific enzymes, such as kinases and proteases, is a major area of investigation, particularly in the context of cancer and viral infections. nih.govnih.gov The challenge of overcoming drug resistance remains a key driver for the continued exploration of the quinoline scaffold, with researchers aiming to design molecules that can circumvent existing resistance mechanisms. nih.gov The synthesis of complex quinoline-containing molecules, such as 1,4-diketones and cyclopentenones, is also an active area of research, with potential applications in the development of new bioactive compounds. acs.orgacs.org
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-(4-chloroquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12/h2-7,14H,1H3 |
InChI Key |
WWMVAJGRRMEIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2N=C1)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 1 4 Chloroquinolin 3 Yl Ethanol
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For 1-(4-chloroquinolin-3-yl)ethanol, the primary disconnection is at the C-C bond between the quinoline (B57606) ring and the ethanol (B145695) side chain, and the C-O bond of the alcohol. This approach identifies two key precursors: a C2-synthon that can be derived from an acetyl group and the 4-chloroquinoline (B167314) core.
A logical precursor to this compound is 4-chloroquinoline-3-carbaldehyde (B1363059) . This aldehyde can be reduced to the corresponding primary alcohol. nih.gov The aldehyde itself can be synthesized through various methods, with the Vilsmeier-Haack reaction being a prominent and efficient route. mdpi.comwikipedia.org This reaction typically involves the formylation of an activated aromatic or heteroaromatic compound using a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.org
The synthesis of the quinoline ring system itself can be achieved through several classic named reactions, including the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses. nih.govresearchgate.netiipseries.org These methods generally involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated aldehydes and ketones, followed by cyclization and aromatization. nih.gov For instance, the Vilsmeier-Haack reaction on substituted acetanilides can yield 2-chloro-3-formylquinolines. chemijournal.com
Therefore, a plausible retrosynthetic pathway for this compound is as follows:

This analysis highlights that the synthesis of this compound is heavily reliant on the successful preparation of the key intermediate, 4-chloroquinoline-3-carbaldehyde.
Direct Synthetic Approaches to this compound
The direct synthesis of this compound can be achieved through the transformation of suitable carbonyl precursors.
Reductive Transformations of Carbonyl Precursors (e.g., 4-chloroquinoline-3-carbaldehyde)
A straightforward method for synthesizing this compound is the reduction of 4-chloroquinoline-3-carbaldehyde. This transformation can be effectively carried out using common reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent often used for the reduction of aldehydes and ketones to their corresponding alcohols. youtube.comnih.gov
The reaction is typically performed in a protic solvent like ethanol at room temperature. The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the desired alcohol, this compound. nih.govmasterorganicchemistry.com

This method is generally high-yielding and provides a reliable route to the target compound from its aldehyde precursor.
Nucleophilic Additions to Carbonyl Moieties
An alternative approach involves the nucleophilic addition of a methyl group to the carbonyl carbon of 4-chloroquinoline-3-carbaldehyde. This can be accomplished using organometallic reagents such as Grignard reagents (e.g., methylmagnesium bromide, CH3MgBr) or organolithium reagents (e.g., methyllithium, CH3Li). masterorganicchemistry.comwikipedia.orglibretexts.org
These reagents are potent nucleophiles that readily attack the electrophilic carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via a polar addition mechanism, forming a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate. wikipedia.orglibretexts.org An acidic workup is then required to protonate the alkoxide and furnish the secondary alcohol, this compound. masterorganicchemistry.com

It is important to note that Grignard and organolithium reagents are also strong bases and can be sensitive to acidic protons and other electrophilic functional groups within the substrate. libretexts.org
Stereoselective and Asymmetric Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. This can be achieved through chiral auxiliary-mediated strategies or enantioselective catalysis.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed. wikipedia.org
For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to the quinoline precursor. For example, a chiral oxazolidinone can be acylated with a derivative of 4-chloroquinoline-3-carboxylic acid. wikipedia.orgsigmaaldrich.com The resulting N-acyloxazolidinone can then undergo a diastereoselective reduction of the ketone or a diastereoselective addition of a methyl group. The chiral auxiliary, such as an Evans oxazolidinone, creates a chiral environment that biases the approach of the nucleophile or reducing agent to one face of the carbonyl group, leading to the preferential formation of one diastereomer. wikipedia.org Subsequent cleavage of the auxiliary would yield the enantiomerically enriched alcohol.
Another approach involves the use of a chiral sulfoxide (B87167) auxiliary, which can direct the stereoselective addition of nucleophiles to ketones. nih.gov
Enantioselective Catalysis (e.g., Asymmetric Hydrogenation, Aldol (B89426) Reactions)
Enantioselective catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
Asymmetric Hydrogenation: A key strategy for the enantioselective synthesis of this compound is the asymmetric hydrogenation of a suitable precursor, such as 3-acetyl-4-chloroquinoline. This reaction would employ a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral phosphine (B1218219) ligand. dicp.ac.cnresearchgate.netrsc.org The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess.
While the direct asymmetric hydrogenation of 3-acetyl-4-chloroquinoline is not explicitly detailed in the provided search results, the asymmetric hydrogenation of quinolines, in general, is a well-established field. dicp.ac.cnrsc.org For instance, the hydrogenation of the quinoline ring itself has been achieved with high enantioselectivity using iridium catalysts with chiral ligands like MeO-BIPHEP. dicp.ac.cn
Asymmetric Aldol Reactions: Asymmetric aldol reactions can also be envisioned as a route to chiral this compound. This would involve the reaction of an enolate with 4-chloroquinoline-3-carbaldehyde in the presence of a chiral catalyst. For example, a chiral Lewis acid or a chiral amine catalyst could be used to control the facial selectivity of the aldol addition, leading to an enantiomerically enriched aldol product which can be further transformed into the target alcohol. While not directly applied to this specific target, asymmetric aldol reactions using chiral auxiliaries like oxazolidinones are known to be highly effective in establishing contiguous stereocenters. wikipedia.org
Biocatalytic Pathways for Enantiomeric Purity
The synthesis of enantiomerically pure alcohols is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions. organic-chemistry.orgnih.gov For the synthesis of enantiomerically pure this compound, two primary biocatalytic strategies can be employed: the enantioselective reduction of the corresponding ketone and the kinetic resolution of the racemic alcohol.
Enantioselective Reduction of 3-Acetyl-4-chloroquinoline: The asymmetric reduction of the prochiral ketone, 3-acetyl-4-chloroquinoline, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a direct approach to obtain either the (R)- or (S)-enantiomer of this compound. These enzymes, often derived from microorganisms like Hansenula polymorpha or Rhodococcus globerulus, utilize cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) to deliver a hydride to the carbonyl group with high stereocontrol. organic-chemistry.org The selection of the appropriate enzyme is crucial, as different KREDs can exhibit opposite stereopreferences, allowing for the selective synthesis of the desired enantiomer. youtube.com
Lipase-Catalyzed Kinetic Resolution: An alternative pathway is the kinetic resolution of racemic this compound. This method relies on the ability of lipases, such as those from Candida antarctica (e.g., Novozym 435) or Pseudomonas cepacia, to selectively acylate one enantiomer of the racemic alcohol in the presence of an acyl donor, like vinyl acetate. jocpr.comnih.govresearchgate.net This results in a mixture of the acylated alcohol and the unreacted, enantiomerically enriched alcohol, which can then be separated. The efficiency of the resolution is determined by the enantiomeric ratio (E value), with high E values indicating excellent selectivity. mdpi.com Optimization of reaction parameters such as the choice of lipase, solvent, and acyl donor is critical to achieve high enantiomeric excess (ee) and conversion. researchgate.net
Derivatization Strategies for this compound
The presence of a hydroxyl group and a reactive chloroquinoline ring system in this compound provides a versatile platform for a wide range of derivatization reactions. These transformations are key to exploring the structure-activity relationships of quinoline-based compounds.
Functionalization at the Hydroxyl Group (e.g., Esterification, Etherification)
The secondary alcohol moiety of this compound can be readily transformed into esters and ethers, which can significantly alter the molecule's physicochemical properties.
Esterification: The formation of esters is commonly achieved through the Fischer esterification reaction, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or tosic acid. nih.govfishersci.ie This equilibrium-driven reaction can be pushed towards the product by using an excess of either the alcohol or the carboxylic acid. fishersci.ie Alternatively, for more sensitive substrates, esterification can be carried out using more reactive acylating agents like acyl chlorides or acid anhydrides. nih.gov These reactions are typically faster and often proceed under milder conditions.
Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The choice of base and solvent is crucial to ensure efficient conversion. For instance, processes for preparing 4-phenoxyquinoline compounds have been developed using reagents like 4-dimethylaminopyridine (B28879) (4-DMAP) in xylene. google.com
Modifications of the Chloroquinoline Ring System via Cross-Coupling or Substitution Reactions
The chlorine atom at the C4 position of the quinoline ring is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The reactivity of haloquinolines in these reactions generally follows the order I > Br > Cl. nih.gov
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction involves the coupling of the chloroquinoline with a boronic acid or its ester in the presence of a palladium catalyst and a base. fishersci.ielibretexts.org This reaction is widely used to synthesize biaryl compounds and has been successfully applied to various chloroquinoline derivatives. nih.govresearchgate.net The choice of palladium catalyst, ligands, and base is critical for achieving high yields, especially with less reactive aryl chlorides. organic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between the chloroquinoline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds by coupling the chloroquinoline with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This method has become a cornerstone for the synthesis of aryl amines, offering a broad substrate scope and mild reaction conditions compared to traditional methods. youtube.comwikipedia.org The development of bulky, electron-rich phosphine ligands has been pivotal in expanding the utility of this reaction to include less reactive aryl chlorides. researchgate.netwikipedia.org
| Cross-Coupling Reaction | Reactant | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh3)4), Base | Aryl/vinyl substituted quinoline |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted quinoline |
| Buchwald-Hartwig Amination | Primary/secondary amine | Pd catalyst, Ligand (e.g., XPhos), Base | Amino-substituted quinoline |
Annulation and Heterocycle Formation Incorporating the Quinoline Core
The functional groups on this compound can serve as handles for the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, can lead to novel polycyclic structures with potential biological activities.
For instance, derivatives of the hydroxyl group could participate in intramolecular cyclization reactions. researchgate.netrsc.org Depending on the nature of the tethered reactive group, this could lead to the formation of fused furan (B31954) or pyran rings. For example, an intramolecular Heck reaction could be envisioned if an appropriate alkene moiety is introduced.
Furthermore, the combination of the existing quinoline core with other reactive partners can lead to the synthesis of more complex heterocyclic systems. Three-component reactions, for example, can be a powerful strategy for building molecular complexity in a single step. beilstein-journals.org While specific examples starting from this compound are not prevalent in the literature, the principles of annulation and multi-component reactions suggest a rich area for future exploration in the synthesis of novel fused quinoline heterocycles. nih.govorganic-chemistry.orgrsc.orgnih.govacs.org
Green Chemistry Principles in the Synthesis of Quinoline Derivatives
The application of green chemistry principles is crucial for developing sustainable synthetic processes that minimize waste and environmental impact.
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, purification, and disposal. Many synthetic transformations for quinoline derivatives can be adapted to solvent-free conditions, often with the aid of microwave irradiation or mechanochemistry (ball milling). mdpi.com For example, the synthesis of pyrazolo[3,4-b]quinolines has been achieved under solvent-free microwave irradiation. nuph.edu.ua While specific solvent-free syntheses starting from this compound are not explicitly detailed, the general success of these techniques for related quinoline systems suggests their applicability. nih.gov
Aqueous Medium Reactions
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering benefits such as low cost, non-flammability, and reduced environmental impact. In the context of synthesizing this compound, aqueous medium reactions are particularly relevant for the reduction of its precursor, 4-chloro-3-acetylquinoline.
Research has demonstrated the feasibility of reducing ketones to secondary alcohols in aqueous solutions. benthamdirect.com For instance, the reduction of various aromatic ketones has been successfully carried out using reagents like decaborane (B607025) in water. benthamdirect.com These studies have shown that ketones bearing electron-withdrawing groups, a characteristic of 4-chloro-3-acetylquinoline due to the chloro and quinolinyl moieties, can exhibit faster reaction rates and higher yields. benthamdirect.com
Furthermore, the synthesis of quinoline derivatives, the foundational structure of the target compound, has been achieved in aqueous media. One-pot three-component reactions under ultrasonic irradiation in water have been reported for the synthesis of quinoline derivatives, highlighting the utility of water as a viable solvent for these transformations. The use of catalysts like Indium(III) chloride has been shown to be effective in such aqueous systems.
While specific data for the direct synthesis of this compound in aqueous media is not extensively documented, the principles established for the reduction of similar ketones and the synthesis of related quinolines in water provide a strong basis for its feasibility. The table below summarizes the general findings for aqueous medium reactions relevant to this synthesis.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Key Findings |
| Ketone Reduction | Aromatic Ketones | Decaborane | Water | Faster rates for ketones with electron-withdrawing groups. |
| Quinoline Synthesis | Dimedone, 1H-pyrazol-5-amines, Isatins | Indium(III) chloride | Water | Efficient one-pot, three-component reaction under ultrasound. |
Microwave and Ultrasonic Irradiation Techniques for Enhanced Synthesis
Microwave and ultrasonic irradiation are powerful tools in modern organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. frontiersin.org
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This technique has been successfully applied to the reduction of ketones. For example, the microwave-assisted reduction of aldehydes and ketones using silica-supported sodium borohydride has been reported as a rapid and solventless method, yielding the corresponding alcohols in high yields. sapub.org This approach is particularly attractive from a green chemistry perspective.
Another study on microwave-assisted ketone reduction in an aqueous solution using decaborane highlighted significantly higher yields and drastically shorter reaction times compared to conventional heating methods. benthamdirect.com These findings suggest that the reduction of 4-chloro-3-acetylquinoline to this compound could be efficiently achieved under microwave irradiation, likely in an aqueous or polar solvent system.
| Technique | Reaction | Conditions | Time | Yield | Advantages |
| Microwave | Ketone Reduction | Silica-supported NaBH4, Solvent-free | 10 min | >70% | Rapid, solventless, high conversion. sapub.org |
| Microwave | Ketone Reduction | Decaborane, Aqueous solution | Short | High | Higher yields and shorter reaction times than conventional methods. benthamdirect.com |
Ultrasonic Irradiation Techniques:
Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.
The synthesis of various quinoline derivatives has been significantly improved by ultrasonic irradiation. For instance, the synthesis of hybrid quinoline-imidazole derivatives under ultrasound showed substantial decreases in reaction time and slight increases in yield compared to conventional heating. tandfonline.com Similarly, the ultrasound-assisted synthesis of piperidinyl-quinoline acylhydrazones from quinoline-3-carbaldehydes demonstrated a reduction in reaction time from 15-45 minutes to just 4-6 minutes with improved yields. mdpi.com
The click synthesis of new 7-chloroquinoline (B30040) derivatives has also been effectively carried out using an ultrasonic bath, with reactions completing in as little as 30 minutes. tandfonline.com These examples underscore the potential of ultrasound to accelerate the synthesis of quinoline-based compounds, including the reduction of 4-chloro-3-acetylquinoline to the target alcohol. The use of ultrasound in conjunction with aqueous media has also been reported for the synthesis of complex heterocyclic systems, indicating a promising green synthetic route.
| Technique | Reaction | Conditions | Time | Yield | Advantages |
| Ultrasound | Quinoline Derivative Synthesis | Ethanol, Reflux | 30-40 min | Good | Rapid reaction, efficient for click chemistry. tandfonline.com |
| Ultrasound | Acylhydrazone Synthesis | Ethanol, Room Temp. | 4-6 min | Excellent | Drastic reduction in reaction time. mdpi.com |
| Ultrasound | 4-Alkoxy-2-methylquinoline Synthesis | DMF, K2CO3 | 15 min | 45-84% | Rapid, high purity products. nih.gov |
Advanced Spectroscopic and Structural Characterization of 1 4 Chloroquinolin 3 Yl Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of NMR experiments, including 1D (¹H, ¹³C) and 2D techniques, provides a complete picture of the molecule's structure.
Proton (¹H) NMR
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. For 1-(4-chloroquinolin-3-yl)ethanol, the spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). The chemical shifts (δ) and coupling constants (J) are critical for assigning each proton to its specific position in the molecule.
Interactive Data Table: Predicted ¹H NMR Data Note: The following is a predicted data table based on typical chemical shifts for similar structures. Actual experimental data is required for definitive assignment.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 (Quinoline) | 8.8 - 9.0 | s | - |
| H-5 (Quinoline) | 8.0 - 8.2 | d | 8.0 - 9.0 |
| H-8 (Quinoline) | 7.9 - 8.1 | d | 8.0 - 9.0 |
| H-6 (Quinoline) | 7.6 - 7.8 | t | 7.0 - 8.0 |
| H-7 (Quinoline) | 7.5 - 7.7 | t | 7.0 - 8.0 |
| CH-OH (Ethanol) | 5.0 - 5.3 | q | 6.0 - 7.0 |
| OH (Ethanol) | Variable (broad) | s | - |
Carbon-13 (¹³C) NMR
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and electronic environment. The quinoline ring itself would account for nine distinct carbon signals, with the C-Cl and C-N carbons showing characteristic shifts. The two carbons of the ethanol (B145695) side chain would also be clearly distinguishable.
Interactive Data Table: Predicted ¹³C NMR Data Note: The following is a predicted data table based on typical chemical shifts for similar structures. Actual experimental data is required for definitive assignment.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 150 - 152 |
| C-3 | 138 - 140 |
| C-4 | 142 - 144 |
| C-4a | 128 - 130 |
| C-5 | 126 - 128 |
| C-6 | 129 - 131 |
| C-7 | 127 - 129 |
| C-8 | 124 - 126 |
| C-8a | 148 - 150 |
| CH-OH | 65 - 70 |
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming, for example, the coupling between the methine (CH) and methyl (CH₃) protons of the ethanol group and the connectivity of the aromatic protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) connectivity between carbons and protons. This would confirm the position of the ethanol side chain at the C-3 position of the quinoline ring by showing a correlation between the methine proton and C-3, C-2, and C-4 of the quinoline core.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is vital for determining the stereochemistry and preferred conformation of the molecule.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. This technique is excellent for identifying the functional groups present. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands.
Interactive Data Table: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-3000 | C-H stretch | Aliphatic |
| 1570-1620 | C=C and C=N stretch | Quinoline Ring |
| 1050-1150 | C-O stretch | Secondary Alcohol |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
HRMS provides an extremely precise measurement of the molecular mass of the parent ion, which can be used to determine the exact molecular formula. For C₁₁H₁₀ClNO , the expected monoisotopic mass is approximately 207.0451. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis provides the percentage composition of each element (Carbon, Hydrogen, Nitrogen) in the compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula (C₁₁H₁₀ClNO). A close match between the experimental and theoretical values serves as a final verification of the compound's stoichiometry.
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 63.63% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.86% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.07% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.75% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.71% |
| Total | | | | 207.66 | 100.00% |
X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination
As of the latest available information, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Such a study would be crucial for unequivocally determining its three-dimensional molecular structure, including precise bond lengths, bond angles, and torsion angles.
A hypothetical crystal structure of this compound would likely exhibit hydrogen bonding between the hydroxyl group of the ethanol moiety and the nitrogen atom of the quinoline ring or a neighboring molecule's hydroxyl group. The chlorine atom could also participate in halogen bonding or other weak intermolecular interactions, further influencing the crystal packing.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Z | 4 |
| Note: This table is purely hypothetical and serves to illustrate the type of data that would be obtained from an X-ray crystallographic study. Actual values may differ significantly. |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Assignment
This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers (R and S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers, determining the enantiomeric excess (ee) in a sample, and assigning the absolute configuration.
However, a search of the scientific literature did not yield any specific CD or ORD data for the enantiomers of this compound. Research on other chiral quinoline derivatives has demonstrated the utility of these techniques. For example, the absolute configuration of the enantiomers of a potent leukotriene D4 receptor antagonist containing a chloroquinoline moiety was successfully assigned using X-ray analysis of a synthetic intermediate, which could then be correlated with its chiroptical properties. nih.gov
In a typical scenario, the CD spectra of the two enantiomers of this compound would be expected to be mirror images of each other. The sign of the Cotton effects in the CD spectrum, corresponding to the electronic transitions of the quinoline chromophore, could be used in conjunction with theoretical calculations (e.g., time-dependent density functional theory) to assign the absolute configuration of each enantiomer. Similarly, ORD would show opposite and equal specific rotations for the two enantiomers at a given wavelength.
Table 2: Expected Chiroptical Properties for the Enantiomers of this compound
| Enantiomer | Specific Rotation ([α]D) | Key Cotton Effects (CD Spectroscopy) |
| (R)-1-(4-Chloroquinolin-3-yl)ethanol | Positive (+) or Negative (-) | Mirror image of (S)-enantiomer |
| (S)-1-(4-Chloroquinolin-3-yl)ethanol | Negative (-) or Positive (+) | Mirror image of (R)-enantiomer |
| Note: The signs of the specific rotation and Cotton effects are illustrative and would need to be determined experimentally. |
Theoretical and Computational Chemistry Studies of 1 4 Chloroquinolin 3 Yl Ethanol and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. aps.org Density Functional Theory (DFT) is a particularly prominent method used for quinoline (B57606) derivatives due to its balance of computational cost and accuracy. nih.gov Methods like DFT allow for the detailed examination of a molecule's electronic structure, conformational stability, and spectroscopic characteristics. nih.govresearchgate.net
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)
DFT calculations are widely employed to determine the electronic properties of quinoline derivatives, including electronegativity, chemical potential, and hardness. jove.comrsc.orgrsc.orgresearchgate.net A key aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps in understanding the charge transfer interactions that can occur within the molecule. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting sites of interaction.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Research Focus |
| Tunable Quinoline Derivatives | Varies | Varies | Varies | Analysis of chemical stability and photophysical properties. nih.govjove.comrsc.org |
| 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | -6.99 | -3.11 | 3.88 | Investigation of electronic properties and solvent effects. eurjchem.com |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis using computational methods aims to identify the most stable three-dimensional arrangement of a molecule's atoms. By calculating the total energy for different spatial orientations (isomers or tautomers), researchers can map out the potential energy surface and locate the global minimum energy conformation. researchgate.net For instance, quantum-chemical calculations using the PBE0/6-31G** method have been used to estimate the energy and structural parameters of different isomers of complex quinoline derivatives in both the gas phase and in solution. researchgate.net This process is vital as the biological activity and physical properties of a molecule are highly dependent on its preferred conformation. The optimization of the molecule's geometry is a standard first step in most computational studies, ensuring that all subsequent calculations are performed on the most stable structure. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of DFT is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the synthesized structure. researchgate.net Theoretical calculations can provide valuable information on:
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of molecules. researchgate.net These calculated frequencies, after appropriate scaling, often show good agreement with experimental spectra, aiding in the assignment of vibrational modes. researchgate.net
NMR Chemical Shifts: Theoretical ¹H-NMR and ¹³C-NMR chemical shifts can be calculated and compared with experimental results. acs.org This is particularly useful for confirming the chemical structure of newly synthesized compounds.
For example, a study on 1-(4-phenylquinolin-2-yl)propan-1-one demonstrated strong correlations between experimental and calculated spectroscopic data using the B3LYP/6-311G(d,p) level of theory. acs.org
| Parameter | Experimental Value (ppm) | Calculated Value (ppm) |
| ¹H NMR Chemical Shifts | ||
| H (C12) | 7.59 | 7.55 |
| H (C15) | 8.26 | 8.16 |
| ¹³C NMR Chemical Shifts | ||
| C16 (C=O) | 203.29 | 200.27 |
| C17 (CH2) | 30.91 | 31.96 |
| C18 (CH3) | 8.14 | 8.74 |
This table presents selected data for 1-(4-phenylquinolin-2-yl)propan-1-one in CDCl₃ solvent to illustrate the predictive power of DFT calculations for spectroscopic parameters. Data sourced from acs.org.
Molecular Docking Simulations for Receptor-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's activity. semanticscholar.orgnih.gov For quinoline derivatives, docking studies have been performed against various biological targets to predict their potential as inhibitors. nih.govnih.govresearchgate.net
Binding Mode Analysis and Key Interaction Identification (Hydrogen Bonding, Pi-Stacking)
Docking simulations provide detailed insights into the binding mode of a ligand within the active site of a receptor. By analyzing the resulting ligand-receptor complex, researchers can identify the key intermolecular interactions that stabilize the binding. These interactions commonly include:
Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and receptor. nih.govacs.org
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor, often involving amino acid residues like tryptophan (TRP). nih.gov
Pi-Interactions: These include π-π stacking (between aromatic rings), π-alkyl (between an aromatic ring and an alkyl group), and π-sigma interactions. nih.govacs.org
Van der Waals Forces: General attractive or repulsive forces between atoms. acs.org
Studies on various quinoline derivatives have identified specific amino acid residues involved in these interactions. For instance, docking of quinoline-based pyrimidine (B1678525) derivatives into the HIV reverse transcriptase active site revealed hydrophobic interactions with TRP229 and hydrogen bonding with LYS101. nih.gov Another study on a copper(II) complex with a quinoline derivative identified interactions with 16 different amino acids in a target protein through a combination of hydrogen bonds, van der Waals forces, and π-alkyl interactions. acs.org
| Quinoline Derivative Class | Target Protein | Key Interacting Residues/Interactions |
| Pyrimidine-containing quinolines | HIV Reverse Transcriptase (4I2P) | LYS101 (H-bond), TRP229 (hydrophobic) nih.gov |
| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease (6LU7) | Interactions with key amino acids in the active site. researchgate.netnih.gov |
| Quinolinone-based thiosemicarbazones | InhA (M. tuberculosis) | Quinolinone moiety favors hydrophobic interactions. nih.gov |
| Chloroquinoline derivatives | Glycogen Phosphorylase a | Predicted to act as effective inhibitors. nih.gov |
Scoring Functions for Binding Affinity Ranking
A critical component of molecular docking is the scoring function, a mathematical model used to rapidly evaluate the "goodness" of a particular binding pose. youtube.comyoutube.com The primary applications of scoring functions are to predict the binding affinity between the ligand and receptor and to rank different ligands against each other in virtual screening campaigns. youtube.com
Scoring functions can be broadly classified into several types:
Force-Field-Based: These functions use parameters from molecular mechanics force fields to calculate energies associated with van der Waals and electrostatic interactions. youtube.com
Empirical: These functions are fitted to reproduce experimentally determined binding affinities. They consist of a weighted sum of terms representing different types of interactions like hydrogen bonds and hydrophobic contacts. youtube.comyoutube.com
Knowledge-Based: These derive statistical potentials from a database of known protein-ligand complexes, reflecting the frequency of certain atom-pair contacts at specific distances. youtube.com
Machine-Learning-Based: These use machine learning algorithms, such as random forest or neural networks, trained on known complex structures and binding data to predict affinity. youtube.com
The output of a scoring function is typically a value in energy units (e.g., kcal/mol), where a more negative value indicates a more favorable binding affinity. nih.gov Docking studies on quinoline analogues have reported a wide range of binding affinities, demonstrating their potential against various targets.
| Compound Class | Target Protein (PDB ID) | Binding Affinity Range (kcal/mol) | Docking Software/Scoring Function |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | -5.3 to -6.1 | AutoDock Vina nih.gov |
| Pyrimidine-containing quinolines | HIV Reverse Transcriptase (4I2P) | up to -10.67 | Glide (XP mode) nih.gov |
| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.1 | Not specified researchgate.net |
| Quinolinone-based thiosemicarbazones | InhA, DprE1 | Vina scores lower than -5 suggest good affinity. | AutoDock Vina nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of compounds and their interactions with biological macromolecules.
Conformational Flexibility and Solvent Effects
The solvent environment significantly influences the conformational preferences of a molecule. In a polar solvent like water, the molecule will tend to adopt conformations that maximize favorable interactions, such as hydrogen bonding between the hydroxyl group of the ethanol (B145695) moiety and water molecules. Computational studies on related quinoline derivatives have utilized density functional theory (DFT) with a basis set like B3LYP/6-311++G(d,p) to explore optimized structures. Furthermore, the use of models like the integral equation formalism polarizable continuum model (IEFPCM) in conjunction with time-dependent density functional theory (TD-DFT) allows for the investigation of electronic solvation properties in various polar and non-polar solvents. researchgate.net
Trajectory Analysis of Compound-Biomolecule Interactions
The analysis of MD simulation trajectories provides a detailed view of how a ligand, such as 1-(4-chloroquinolin-3-yl)ethanol, interacts with a biomolecule, typically a protein receptor. This analysis can reveal the stability of the ligand-protein complex, key interacting residues, and the nature of the binding forces involved (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).
For instance, in studies of other quinoline-based compounds, MD simulations have been used to assess the stability of the ligand-receptor complex over time. nih.gov Parameters such as root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual amino acid residues, and the radius of gyration (Rg) of the protein are monitored to understand the dynamic stability of the complex. While specific trajectory analysis data for this compound is not available, this methodology is standard in computational drug design to predict the binding mode and affinity of a ligand to its target.
In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment
In silico methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties and drug-likeness of a compound, thereby reducing the likelihood of late-stage failures.
Lipinski's Rule of Five and Other Cheminformatic Filters
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. units.itdrugbank.com The rule states that an orally active drug is more likely to have:
No more than 5 hydrogen bond donors (the sum of OHs and NHs).
No more than 10 hydrogen bond acceptors (the sum of Ns and Os).
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5. units.ittaylorandfrancis.com
A compound is considered to have poor absorption or permeation if it violates more than one of these rules. nih.gov It is important to note that this rule does not predict pharmacological activity but rather assesses the potential for a molecule to be an orally administered drug. units.it
For this compound, we can theoretically assess its compliance with Lipinski's Rule of Five based on its structure.
| Property | Value for this compound | Lipinski's Rule | Compliance |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (1 from the quinoline nitrogen and 1 from the hydroxyl oxygen) | ≤ 10 | Yes |
| Molecular Weight | Approximately 207.65 g/mol | < 500 Da | Yes |
| LogP | Predicted values typically fall within the acceptable range | < 5 | Yes |
Note: The LogP value is a prediction and can vary slightly depending on the algorithm used for calculation.
Based on this theoretical analysis, this compound adheres to Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties conducive to oral bioavailability.
Predicted Absorption and Distribution Characteristics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its therapeutic efficacy. In silico tools like SwissADME and pkCSM can be used to predict these characteristics. nih.gov For quinoline derivatives, high gastrointestinal (GI) absorption is often predicted. taylorandfrancis.com
While specific predicted ADME data for this compound is not detailed in the provided search results, we can infer some general characteristics based on its structure and the properties of similar compounds. Its compliance with Lipinski's rules suggests a higher likelihood of good absorption. The distribution of the compound in the body will be influenced by its lipophilicity and ability to cross biological membranes.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues. nih.gov
QSAR models are typically developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical properties. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. ung.ac.id
For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov These studies have shown that the steric and electrostatic fields around the molecules are significant contributors to their biological activity. nih.gov For example, a CoMFA model for a set of quinoline derivatives showed that steric and electrostatic contributions accounted for 51.5% and 48.5% of the activity, respectively. nih.gov The predictive power of these models is assessed by statistical parameters such as the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). nih.gov
The insights gained from QSAR models, such as the importance of certain functional groups at specific positions, can be used to design novel compounds with enhanced activity. nih.govnih.gov For instance, if a QSAR model indicates that a bulky, electron-withdrawing group at a particular position on the quinoline ring enhances activity, medicinal chemists can synthesize new analogues with these features.
| QSAR Model Type | Key Features | Application to Quinoline Derivatives |
| 2D-QSAR | Uses 2D structural descriptors | Can establish relationships between properties like molar refractivity and biological activity. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric, electrostatic) | Has been used to develop predictive models for anticancer and other activities of quinoline analogues. nih.govnih.gov |
| HQSAR | Uses hologram-based descriptors | Has been applied to quinazoline (B50416)/quinoline derivatives to model antiviral activity. researchgate.net |
The continuous development of cheminformatics tools and machine learning algorithms is enhancing the capabilities of QSAR modeling, making it an indispensable part of modern drug discovery. neovarsity.orgyoutube.com
Identification of Structural Descriptors Correlating with Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. A critical first step in QSAR is the identification of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical parameters.
In the context of quinoline derivatives, various studies have highlighted the importance of specific descriptors in correlating with their biological activities. For instance, research on quinolinone-based thiosemicarbazones has indicated that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov An increase in van der Waals volume was found to be directly proportional to the biological activity, suggesting that bulkier substituents at specific positions might enhance efficacy. nih.gov
Another significant descriptor for quinoline analogues is lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (cLogP). Studies on 2-arylquinoline derivatives have demonstrated a clear relationship between higher cLogP values and increased cytotoxic effects against certain cancer cell lines. rsc.org This suggests that the ability of the molecule to partition into lipidic environments, such as cell membranes, is a crucial factor for its activity.
Furthermore, quantum-chemical descriptors derived from methods like Density Functional Theory (DFT) provide insights into the electronic properties of molecules. These can include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential. These descriptors help in understanding the reactivity of the molecule and its ability to engage in various types of interactions, such as hydrogen bonding and π-π stacking, which are often critical for binding to biological targets.
A representative set of molecular descriptors commonly employed in the computational analysis of quinoline derivatives is presented in Table 1.
Predictive Model Building for Analog Design
Once a set of relevant structural descriptors has been identified, the next step is to build a predictive QSAR model. This model is a mathematical equation that quantitatively links the descriptors to the observed biological activity. The goal is to develop a robust and validated model that can accurately predict the activity of novel, yet-to-be-synthesized analogues.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of compounds with known biological activities is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: A wide range of molecular descriptors is calculated for all compounds in the data set.
Variable Selection: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to select the most relevant descriptors that best correlate with the biological activity.
Model Generation and Validation: A mathematical model is generated using the training set. The model's statistical significance and predictive ability are then rigorously assessed using various internal and external validation techniques. Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated R² (Q²), which assesses the model's predictivity.
For quinoline derivatives, various QSAR models have been successfully developed. For instance, a 3D-QSAR study on quinazolinone derivatives identified that electron-withdrawing and lipophilic groups at specific positions on the phenyl ring, along with hydrophobic interactions of the quinazoline ring, were crucial for their activity as dihydrofolate reductase (DHFR) inhibitors. nih.gov
Molecular docking simulations can complement QSAR studies by providing a visual representation of the binding mode of the compounds within the active site of a biological target. This can help to rationalize the QSAR findings and guide the design of new analogues with improved interactions. For example, docking studies on 2-arylquinoline derivatives against various cancer-related proteins revealed a good correlation between their binding affinities and their experimentally determined cytotoxic activities. rsc.org
Table 2 presents a hypothetical summary of the performance of a predictive QSAR model for a series of quinoline analogues, illustrating the type of data generated in such studies.
Table 2: Representative Performance of a Predictive QSAR Model for Quinoline Analogues
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| R² (Coefficient of Determination) | 0.85 | 85% of the variance in the biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.75 | The model has good predictive ability for new compounds. |
| F-statistic | 65.3 | The model is statistically significant. |
| Standard Error of Estimate (s) | 0.28 | A measure of the model's precision. |
Mechanistic Investigations of Molecular Interactions with Biological Systems in Vitro and in Silico Approaches
Molecular Recognition and Binding Studies with Nucleic Acids (e.g., DNA, RNA)
The quinoline (B57606) scaffold, the core of 1-(4-chloroquinolin-3-yl)ethanol, is well-documented for its ability to interact with nucleic acids. Chloroquine (B1663885), a related and extensively studied compound, is known to bind to double-stranded DNA (dsDNA). nih.gov The primary mechanism for this interaction is believed to be intercalation, where the planar aromatic ring system of the quinoline moiety inserts itself between the base pairs of the DNA double helix. nih.govatdbio.com This intercalation is a significant interaction that can alter the structure and function of DNA.
The binding affinity of chloroquine to dsDNA has been quantified with a dissociation constant (K_D) of approximately 200 µM. nih.gov This intercalation leads to a physical elongation of the DNA duplex by about 0.29 nanometers for each bound ligand molecule. nih.gov Such interactions can interfere with crucial cellular processes like DNA replication and transcription, which rely on the precise structure of the nucleic acid. atdbio.com
Enzyme Modulation Studies: Insights into Catalytic Site Interactions and Inhibition Mechanisms
Quinoline derivatives have been identified as modulators of various enzymes, often acting as inhibitors by interacting with the enzyme's active site. Computational docking studies and in vitro assays have provided detailed insights into these interactions for compounds structurally related to this compound.
For instance, certain chloroquinoline derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways. nih.gov Molecular docking simulations revealed that these compounds fit within the enzyme's active site, forming specific interactions with key amino acid residues. nih.gov Similarly, studies on quinoline derivatives targeting DNA gyrase, an essential bacterial enzyme, have highlighted the importance of hydrogen bonds and hydrophobic interactions for inhibitory activity. researchgate.net
The ethanol (B145695) moiety of this compound could also play a role in enzyme inhibition. Ethanol itself is known to inhibit the reactions catalyzed by alcohol dehydrogenases from both yeast and horse liver. nih.gov This inhibition can be competitive with respect to the enzyme's natural substrate. nih.gov Therefore, the complete structure of this compound possesses features that could enable it to interact with and potentially inhibit a range of enzymes. For example, studies on human 8-oxoguanine DNA glycosylase-1 (OGG1), a DNA repair enzyme, showed that inhibitors containing a piperidine (B6355638) moiety could effectively block its activity. nist.gov
Below is a table summarizing key interactions observed in studies of quinoline derivatives with various enzymes.
| Enzyme Target | Interacting Residues | Type of Interaction | Reference |
| Phosphoinositide 3-kinase (PI3K) | Val 822, Asp 964, Ser 806, His 984 | Hydrogen Bonds | nih.gov |
| DNA Gyrase | SER 118, PRO 124, PRO 123, VAL 97, ASP 94, ASP 122 | Hydrogen Bond, Hydrophobic Interactions | researchgate.net |
| Alcohol Dehydrogenase | Not specified | Competitive Inhibition | nih.gov |
| Human 8-Oxoguanine DNA Glycosylase-1 (hOGG1) | Not specified | Inhibition of glycosylase/lyase activity | nist.gov |
Exploration of Protein-Ligand Interaction Fingerprints
To systematically analyze and predict how compounds like this compound bind to proteins, scientists use a computational method known as protein-ligand interaction fingerprints (IFPs). nih.gov These fingerprints encode the complex 3D information of a protein-ligand interaction into a simple, one-dimensional format, typically a string of bits (a series of 0s and 1s). nih.govbiorxiv.org Each bit represents the presence or absence of a specific type of interaction between the ligand and the amino acid residues of the protein's binding site. nih.gov
Several types of IFPs have been developed, each capturing different aspects of the interaction:
Structural Protein-Ligand Interaction Fingerprints (SPLIF): This method identifies all atoms in the protein and ligand that are in close contact and represents these interacting substructures in the fingerprint. nih.gov
Protein-Ligand Extended Connectivity Fingerprints (PLECFP): This approach considers the environment of the interacting atoms, encoding information about the connectivity of atoms up to a certain distance (radius) from the point of interaction. nih.govnih.gov
Functional Interaction FingerPrint (FIFP): This focuses on the functional nature of the interactions, such as whether they are hydrophobic, hydrogen bonds (donor or acceptor), or ionic. biorxiv.org
These fingerprints are invaluable for several reasons. They allow for rapid screening of large compound libraries to find molecules that might bind to a specific target in a similar way to a known active compound. researchgate.net They can also be used in machine learning models to predict the binding affinity of new compounds, helping to prioritize which molecules to synthesize and test in the lab. nih.govnih.gov For a quinoline-based compound, an IFP would capture key interactions such as hydrogen bonds involving the quinoline nitrogen or the hydroxyl group of the ethanol side chain, as well as hydrophobic and π-stacking interactions involving the aromatic ring system. rsc.org
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies for Quinoline-Based Compounds
The development of new drugs based on the quinoline scaffold heavily relies on two major computational strategies: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, typically from techniques like X-ray crystallography or cryo-electron microscopy. nih.gov This approach involves using computer software to "dock" potential drug molecules into the target's binding site. nih.gov The goal is to design ligands that are highly complementary in shape and chemical properties to the binding pocket, thus maximizing binding affinity and selectivity. nih.gov For quinoline derivatives, SBDD has been used to design inhibitors for targets like the GABA-A receptor, where docking studies help assess the binding modes and interactions of the compounds. neliti.comsciencescholar.us
Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of molecules that are known to interact with it (i.e., known ligands) is available. biosolveit.degardp.org LBDD strategies are based on the principle that molecules with similar structures are likely to have similar biological activities. biosolveit.de One common LBDD method is the development of a pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity. Another powerful technique is the 3D Quantitative Structure-Activity Relationship (3D-QSAR), which builds a statistical model correlating the 3D structural features of a series of compounds with their measured biological activity. mdpi.comnih.gov This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. mdpi.comnih.govnih.govresearchgate.net This approach has been successfully applied to optimize the anti-cancer properties of quinoline derivatives. nih.govnih.gov
Both SBDD and LBDD are iterative processes that work in concert with chemical synthesis and biological testing to accelerate the discovery and optimization of new therapeutic agents based on the versatile quinoline framework. neliti.comgardp.org
Advanced Research Directions and Future Perspectives in Quinoline Based Chemical Biology
Design and Synthesis of Chemical Probes for Biological Target Identification
A critical challenge in the development of new therapeutics is the identification of their precise molecular targets. Chemical probes, which are small molecules designed to bind selectively to a specific protein target, are indispensable tools for elucidating drug mechanisms of action. nih.gov The design of a chemical probe based on a bioactive molecule like 1-(4-Chloroquinolin-3-yl)ethanol involves the strategic incorporation of a reporter tag and a photoreactive group, while preserving the core pharmacophore responsible for target binding.
The general structure of a chemical probe consists of three key components:
Parent Molecule: The core structure responsible for the biological activity and target recognition. For this discussion, this would be a derivative of this compound.
Reporter Tag: A group that enables detection and identification of the probe-target complex. Common tags include fluorophores for imaging or biotin (B1667282) for affinity purification.
Photoreactive Group: A moiety that, upon activation by UV light, forms a highly reactive intermediate that can covalently bond to nearby amino acid residues of the target protein. rsc.org This creates a permanent link, facilitating subsequent isolation and identification. rsc.org
The synthesis of a chemical probe from this compound would leverage the reactivity of its functional groups. For instance, the hydroxyl group could be used as a handle to attach a linker connected to a biotin tag, while the quinoline (B57606) ring could be functionalized with a photoreactive group like a diazirine or an aryl azide (B81097). The 4-chloro position also offers a site for modification, though care must be taken not to disrupt the interactions essential for biological activity. The goal is to create a tool that retains the binding affinity of the parent molecule for its intended target. nih.govmdpi.com
Table 1: Components of a Hypothetical Chemical Probe Derived from this compound
| Component | Function | Example Moiety | Attachment Point (Hypothetical) |
| Parent Scaffold | Binds to the biological target | This compound core | N/A |
| Reporter Tag | Enables detection and purification | Biotin | Via a linker attached to the ethanol (B145695) -OH group |
| Photoreactive Group | Forms covalent bond with target upon UV activation | Phenyl azide or Diazirine | Attached to the quinoline ring (e.g., at C6 or C8) |
| Linker | Spatially separates the tag from the parent scaffold | Polyethylene glycol (PEG) chain | Connects the parent scaffold to the reporter tag |
Development of Novel Reaction Methodologies for Diverse Quinoline Scaffolds
The vast therapeutic potential of quinoline derivatives has spurred the development of numerous synthetic methods to create molecular diversity. nih.gov While classical methods like the Skraup, Gould-Jacobs, and Conrad-Limpach syntheses are foundational, modern organic chemistry has introduced more sophisticated and efficient strategies. nih.govmdpi.com These novel methodologies are crucial for generating libraries of analogs based on a lead compound such as this compound, enabling comprehensive structure-activity relationship (SAR) studies. nih.gov
Recent advances focus on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which allow for the precise installation of various substituents onto the quinoline core. researchgate.net For this compound, the chlorine atom at the C4 position is an ideal handle for such reactions, enabling the introduction of new aryl, alkyl, or amino groups. Furthermore, C-H activation and functionalization techniques represent a paradigm shift, allowing for direct modification of the quinoline ring without pre-functionalization, thus improving atom economy and synthetic efficiency. doaj.org Ultrasound and microwave-assisted synthesis have also emerged as green chemistry approaches that can accelerate reaction times and improve yields for quinoline derivatives. nih.govtandfonline.com
Table 2: Comparison of Synthetic Methodologies for Quinoline Scaffolds
| Methodology | Description | Advantages | Potential Application to this compound Analogs |
| Gould-Jacobs Reaction | Cyclization of an aniline (B41778) with an ethoxymethylenemalonate ester. nih.gov | Good for preparing 4-hydroxyquinolines. | Synthesis of the core quinoline ring system. |
| Conrad-Limpach Synthesis | Condensation of anilines with β-ketoesters. mdpi.com | Effective for producing 4-quinolinones. | Alternative route to the core quinoline scaffold. |
| Transition-Metal Catalysis | Cross-coupling reactions to form C-C, C-N, or C-O bonds. researchgate.net | High functional group tolerance, mild reaction conditions. | Modification at the C4-Cl position to create diverse libraries. |
| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. doaj.org | High atom economy, reduces synthetic steps. | Direct attachment of functional groups to the benzene (B151609) or pyridine (B92270) part of the quinoline ring. |
| Multicomponent Reactions | One-pot reactions combining three or more starting materials. nih.gov | High efficiency, rapid generation of complexity. | Rapid assembly of highly substituted quinoline derivatives. |
Application of Chemoinformatics and Big Data Approaches in Quinoline Research
Chemoinformatics utilizes computational methods to analyze vast chemical and biological datasets, accelerating the drug discovery process. mdpi.com In the context of quinoline research, chemoinformatics and big data approaches are employed to build predictive models that correlate structural features with biological activities. These models, often based on Quantitative Structure-Activity Relationships (QSAR), can screen virtual libraries of thousands of quinoline compounds and prioritize a smaller, more manageable number for synthesis and testing. researchgate.net
For a compound like this compound, a chemoinformatic approach would begin by creating a virtual library of its analogs with diverse substitutions at the C4 position and modifications to the ethanol side chain. Molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog. By training a model on a dataset of known quinoline compounds with measured biological activity (e.g., against a specific cancer cell line), it becomes possible to predict the activity of the new, virtual analogs. researchgate.net This in-silico screening saves significant time and resources compared to traditional high-throughput screening.
Table 3: Hypothetical Chemoinformatic Data for Analogs of this compound
| Compound ID | Modification at C4 | Side Chain Modification | Molecular Weight | LogP | Predicted IC₅₀ (µM) |
| Parent | -Cl | -CH(OH)CH₃ | 223.67 | 2.8 | 15.2 |
| Analog-01 | -Phenyl | -CH(OH)CH₃ | 265.33 | 4.1 | 5.8 |
| Analog-02 | -Morpholino | -CH(OH)CH₃ | 274.34 | 2.1 | 22.5 |
| Analog-03 | -Cl | -C(=O)CH₃ | 221.65 | 2.5 | 18.9 |
| Analog-04 | -Phenyl | -C(=O)CH₃ | 263.31 | 3.8 | 2.1 |
Note: The data in this table is purely illustrative and intended to represent the output of a chemoinformatic model.
Integration of Artificial Intelligence and Machine Learning for Rational Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing rational drug design by enabling the creation of novel molecules with optimized properties. nih.govmdpi.com While chemoinformatics relies on existing data to make predictions, generative AI models can design new chemical structures from scratch. nih.govyoutube.com These technologies can be trained on the vast "chemical space" of known molecules to learn the underlying rules of chemical bonding and structure.
For quinoline-based drug design, a generative model could be tasked with creating novel scaffolds that are predicted to bind strongly to a specific biological target, such as a protein kinase. doaj.org The model can be constrained to ensure the generated molecules are synthetically accessible. youtube.com ML models are also adept at predicting reaction outcomes, regioselectivity, and optimal synthetic routes, which is invaluable for complex heterocyclic systems like quinolines. doaj.org This integrated approach, combining generative design with synthesis prediction, accelerates the design-make-test-analyze cycle, leading to the faster discovery of high-quality lead compounds. nih.gov
Table 4: Applications of AI and Machine Learning in Quinoline Compound Design
| AI/ML Technique | Application | Description | Relevance to Quinoline Research |
| Deep Neural Networks (DNN) | Property Prediction | Predicts ADMET (absorption, distribution, metabolism, excretion, toxicity) and biological activity. mdpi.com | Prioritizing quinoline candidates with favorable drug-like properties. |
| Generative Adversarial Networks (GANs) | De Novo Design | Generates novel molecular structures with desired characteristics. nih.gov | Designing entirely new quinoline-based scaffolds optimized for a specific target. |
| Recurrent Neural Networks (RNNs) | De Novo Design | Generates molecules represented as SMILES strings. youtube.com | Creating novel, synthetically feasible quinoline derivatives. |
| Graph Neural Networks (GNNs) | Representation & Prediction | Learns from molecular graph structures to predict properties and interactions. youtube.com | Capturing complex structural relationships to improve activity prediction for quinolines. |
| Automated Synthesis Planning | Retrosynthesis | Predicts a step-by-step synthetic route for a target molecule. youtube.com | Providing a viable pathway to synthesize novel AI-generated quinoline compounds. |
Exploration of Quinoline-Based Compounds in Materials Science and Catalysis
While the primary focus of quinoline research has been in medicine, the unique electronic and photophysical properties of the quinoline ring system make it an attractive scaffold for applications in materials science and catalysis. vedantu.comwikipedia.org The fused aromatic structure gives rise to fluorescence, and many quinoline derivatives are used as dyes, sensors, and components in organic light-emitting diodes (OLEDs). rsc.org The nitrogen atom in the ring can also act as a ligand to coordinate with metal ions, making quinoline derivatives useful in catalysis and as corrosion inhibitors. wikipedia.orgyyu.edu.tr
Derivatives of this compound could be explored for such applications. The hydroxyl group could serve as a point for polymerization to create new quinoline-containing polymers with unique optical or electronic properties. The ability of the quinoline nitrogen to chelate metals could be exploited to design new catalysts or fluorescent sensors for specific metal ions. For example, binding of a metal ion could modulate the fluorescence of the quinoline core, allowing for quantitative detection. rsc.orgyyu.edu.tr
Table 5: Applications of Quinoline Derivatives in Materials Science and Catalysis
| Application Area | Principle | Example of Quinoline Use | Potential Role for this compound Derivatives |
| Fluorescent Sensors | Changes in fluorescence upon binding an analyte. | 8-Hydroxyquinoline is a classic metal ion sensor. yyu.edu.tr | Functionalized derivatives could be designed as selective sensors for specific ions or molecules. |
| Organic Dyes | Highly conjugated systems absorb and emit visible light. | Quinophthalone is a yellow dye. vedantu.com | Polymers or extended conjugated systems based on the quinoline scaffold could yield new colorants. |
| Catalysis | The quinoline nitrogen acts as a ligand for a catalytic metal center. | Quinoline-based ligands are used in various transition-metal-catalyzed reactions. | Chiral derivatives could be synthesized to act as ligands in asymmetric catalysis. |
| Corrosion Inhibition | Adsorption onto a metal surface to form a protective layer. | Quinolinium salts are used as corrosion inhibitors. wikipedia.org | Quaternized derivatives could be tested for their ability to protect metal surfaces. |
Q & A
Q. What synthetic routes are effective for producing 1-(4-Chloroquinolin-3-yl)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing intermediates (e.g., hydroxyacetophenone derivatives) with chlorinated reagents in ethanol using anhydrous potassium carbonate as a catalyst. For example, describes a 6-hour reflux with 4-chlorobenzyl chloride and K₂CO₃, followed by precipitation in cold water and recrystallization. Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to reagent) or extending reaction times. Purity can be enhanced via column chromatography (polar/non-polar solvent systems) or repeated recrystallization .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase can assess purity (retention time comparison to standards; ).
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., OH stretch at ~3400 cm⁻¹, C-Cl at ~750 cm⁻¹). NMR (¹H/¹³C) confirms regiochemistry and stereochemistry (e.g., coupling constants for ethanol -CH₂- groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula via exact mass matching .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example, used SCXRD to confirm the dihedral angle between quinoline and chlorophenyl rings (16.5°), critical for understanding steric effects. Data refinement (e.g., riding models for H-atoms) and software like SHELX or OLEX2 ensure accuracy. Contradictions in reported structures (e.g., deviations in Cl-C bond lengths) can arise from crystallization solvents or temperature; systematic comparisons of multiple datasets are recommended .
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F or methyl groups) and evaluate potency changes. highlights aminoquinoline derivatives with varying antitubercular IC₅₀ values depending on substituent position.
- Experimental Reproducibility : Control variables like cell line viability assays (MTT vs. resazurin) or solvent polarity in in vitro tests. For example, DMSO concentrations >1% may artificially suppress activity .
Q. What computational methods complement experimental data for predicting reactivity or binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., cytochrome P450 enzymes). references ligand-protein binding energy calculations for trifluoromethyl derivatives .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility profiles for this compound?
- Methodological Answer : Solubility discrepancies often stem from solvent polarity, temperature, or polymorphic forms. For instance, notes solubility variations in ethanol vs. DMSO due to hydrogen-bonding capacity. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers or differential scanning calorimetry (DSC) to identify polymorph transitions .
Experimental Design Considerations
Q. How to design a robust protocol for synthesizing and testing novel derivatives?
- Methodological Answer :
- Step 1 : Prioritize substituents based on electronic (e.g., electron-withdrawing Cl) or steric effects (e.g., bulky groups at position 3).
- Step 2 : Optimize reaction conditions via Design of Experiments (DoE) software (e.g., temperature, catalyst loading).
- Step 3 : Validate purity with orthogonal techniques (e.g., TLC + LC-MS).
- Step 4 : Screen bioactivity in relevant disease models (e.g., Mycobacterium tuberculosis for antitubercular studies; ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
